molecular formula C8H12O3 B6154496 3-oxo-1-propylcyclobutane-1-carboxylic acid CAS No. 1889270-59-0

3-oxo-1-propylcyclobutane-1-carboxylic acid

Cat. No.: B6154496
CAS No.: 1889270-59-0
M. Wt: 156.2
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Description

3-oxo-1-propylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H12O3 It is characterized by a cyclobutane ring substituted with a propyl group and a carboxylic acid group, along with a ketone functional group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-1-propylcyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with propylmagnesium bromide, followed by oxidation and carboxylation. The reaction conditions include:

    Step 1: Reaction of cyclobutanone with propylmagnesium bromide in anhydrous ether at low temperatures to form the corresponding alcohol.

    Step 2: Oxidation of the alcohol to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).

    Step 3: Carboxylation of the ketone using carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-oxo-1-propylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

3-oxo-1-propylcyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-oxo-1-propylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid functional groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

    3-oxocyclobutanecarboxylic acid: Similar structure but lacks the propyl group.

    3-oxo-1-butylcyclobutane-1-carboxylic acid: Similar structure with a butyl group instead of a propyl group.

    3-oxo-1-methylcyclobutane-1-carboxylic acid: Similar structure with a methyl group instead of a propyl group.

Uniqueness: 3-oxo-1-propylcyclobutane-1-carboxylic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

1889270-59-0

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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